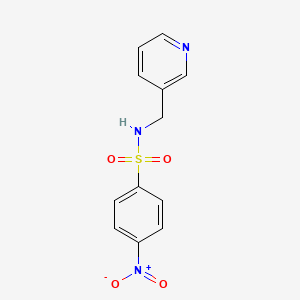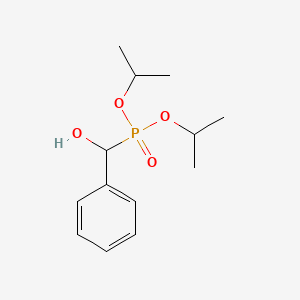
4-ブロモ-2,5-ジメチルチオフェン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of bromine, methyl groups, and a nitrile group in this compound makes it a versatile intermediate in various chemical reactions and applications.
科学的研究の応用
4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It acts as a building block for the construction of more complex thiophene derivatives and heterocyclic compounds.
作用機序
Target of Action
“4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile” belongs to the class of thiophene derivatives . Thiophene derivatives have been shown to exhibit a variety of biological effects, and they play a vital role for medicinal chemists to improve advanced compounds . The specific targets of “4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile” would depend on its specific structure and functional groups, and further studies would be needed to identify these.
Mode of Action
The mode of action of “4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile” would depend on its specific targets. Thiophene derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or interacting with cellular structures .
Biochemical Pathways
The affected pathways would depend on the specific targets of “4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile”. Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
The molecular and cellular effects of “4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile” would depend on its mode of action and the biochemical pathways it affects. Thiophene derivatives can have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile typically involves the bromination of 2,5-dimethyl-thiophene-3-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), solvents (e.g., toluene).
Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Major Products:
- Substituted thiophenes with various functional groups.
- Coupled products with extended aromatic systems.
- Amino derivatives of thiophene.
類似化合物との比較
2,5-Dimethyl-thiophene-3-carbonitrile: Lacks the bromine atom, which affects its reactivity and applications.
4-Chloro-2,5-dimethyl-thiophene-3-carbonitrile: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
4-Bromo-2,5-dimethyl-thiophene: Lacks the nitrile group, which influences its chemical behavior and applications.
Uniqueness: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is unique due to the combination of bromine, methyl, and nitrile groups, which confer distinct reactivity and versatility in various chemical transformations and applications. Its ability to undergo diverse reactions and its utility in multiple fields make it a valuable compound in both research and industry.
特性
IUPAC Name |
4-bromo-2,5-dimethylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c1-4-6(3-9)7(8)5(2)10-4/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQRVWZKAQMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379362-41-0 |
Source


|
| Record name | 4-bromo-2,5-dimethylthiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2557157.png)

![8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2557159.png)
![N-methyl-N-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}prop-2-enamide](/img/structure/B2557160.png)


![N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2557164.png)





